(4-bromo-1-methyl-1H-imidazol-5-yl)methanol
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Overview
Description
“(4-bromo-1-methyl-1H-imidazol-5-yl)methanol” is a chemical compound with the CAS Number: 141524-73-4 . It has a molecular weight of 191.03 . The IUPAC name for this compound is the same as the common name . The InChI code for this compound is 1S/C5H7BrN2O/c1-8-3-7-5 (6)4 (8)2-9/h3,9H,2H2,1H3 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code 1S/C5H7BrN2O/c1-8-3-7-5 (6)4 (8)2-9/h3,9H,2H2,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the available literature, imidazole compounds are known to be key components in a variety of functional molecules and have a broad range of chemical and biological properties .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Imidazole Derivatives : Imidazole derivatives, such as (1-methyl-1H-imidazol-2-yl) methanol, are synthesized through reactions involving carbonyl compounds and organometallic reagents or sodium borohydride. These compounds can convert into carbonyl compounds via corresponding quaternary salts (Ohta et al., 1987).
- Routes to Substituted Imidazoles : Improved synthesis routes for di(imidazol-4-yl)methanol derivatives demonstrate the feasibility of producing various imidazole compounds, although certain specific substitutions, like methylation, have been challenging (Katritzky et al., 1989).
Application in Coordination Chemistry
- Copper(II) Complexes : Ethylation of imidazole-4-acetate methyl ester leads to compounds that can form coordination complexes with copper(II), demonstrating potential applications in coordination chemistry (Banerjee et al., 2013).
Application in Organic Synthesis
- Preparation of Biomimetic Chelating Ligands : Compounds like (4-(adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol serve as precursors for biomimetic chelating ligands, indicating their utility in synthetic organic chemistry (Gaynor et al., 2023).
Application in Crystallography
- Crystalline Structures Study : The crystalline structures of imidazole derivatives like 4-bromo-2-methoxy-1-methyl-5-nitroimidazole have been studied, providing insights into the solid-state geometries of such compounds (Chauvière et al., 1995).
Application in Medicinal Chemistry
- Selective COX-2 Inhibitors : Synthesis of compounds like (1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl) methanol as selective COX-2 inhibitors, highlights the potential application in developing new pharmaceuticals (Tabatabai et al., 2012).
Application in Polymer Science
- Synthesis of Double Hydrophilic Block Copolymers : The synthesis of imidazolium-based ionic liquid monomers and their subsequent use in creating double hydrophilic block copolymers demonstrates an application in polymer science (Vijayakrishna et al., 2008).
Safety and Hazards
properties
IUPAC Name |
(5-bromo-3-methylimidazol-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O/c1-8-3-7-5(6)4(8)2-9/h3,9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUAGCKNJFHLKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1CO)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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